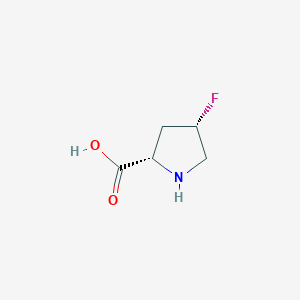

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid

Description

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid (CAS: 2438-57-5) is a fluorinated proline derivative with the molecular formula C₅H₈FNO₂ and a molecular weight of 133.12 g/mol. It is a chiral compound with two stereocenters, where the fluorine atom occupies the cis position relative to the carboxylic acid group on the pyrrolidine ring. This compound is widely used in peptide chemistry and medicinal research due to its ability to influence conformational stability, particularly in collagen studies .

Propriétés

IUPAC Name |

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179130 | |

| Record name | L-Proline, 4-fluoro-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21156-75-2, 2438-57-5 | |

| Record name | Proline, 4-fluoro-, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21156-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 4-fluoro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 4-fluoro-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material and Protection

The synthesis typically begins with (2S,4R)-N-Boc-4-hydroxy-L-proline, a commercially available and cost-effective precursor. The hydroxyl group at the 4-position is protected using a tert-butyl ester, which serves dual purposes:

-

Steric hindrance : The bulky tert-butyl group prevents intramolecular side reactions during subsequent fluorination.

-

Deprotection compatibility : The Boc (tert-butoxycarbonyl) and tert-butyl ester groups are stable under fluorination conditions but can be cleaved under mild acidic conditions.

The protection step involves converting (2S,4R)-N-Boc-4-hydroxy-L-proline to its tert-butyl ester derivative through reaction with tert-butyl chloroformate in the presence of a base such as pyridine.

Fluorination with Morpholinosulfur Trifluoride

Fluorination is achieved using morpholinosulfur trifluoride (Mor·SF₃), a reagent known for its efficiency in deoxyfluorination reactions. Key reaction parameters include:

-

Temperature : Reactions are conducted at 0°C to room temperature to balance reactivity and selectivity.

-

Solvent : Anhydrous dichloromethane or acetonitrile ensures minimal hydrolysis of the fluorinating agent.

The tert-butyl ester’s steric bulk prevents undesired intramolecular cyclization, directing fluorination exclusively at the 4-position. This step yields di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate with >95% stereochemical purity.

Table 1: Fluorination Reaction Conditions and Outcomes

Deprotection and Final Product Isolation

Deprotection of the tert-butyl and Boc groups is performed using hydrochloric acid (2 M) in acetonitrile. This single-step process cleaves both protecting groups efficiently:

The final product, (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, is characterized by:

Configuration Inversion via Mitsunobu Reaction

Lactonization for Stereochemical Control

To access the (2S,4S) configuration from the more abundant (2S,4R)-hydroxyproline, a Mitsunobu reaction is employed. This two-step process involves:

-

Lactone formation : Intramolecular Mitsunobu reaction of (2S,4R)-N-Boc-4-hydroxy-L-proline with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

-

Lactone hydrolysis : Treatment with lithium hydroxide to yield (2S,4S)-N-Boc-4-hydroxy-L-proline.

This method achieves a 71% yield over two steps and is scalable to multigram quantities.

Fluorination and Deprotection

The inverted (2S,4S)-hydroxyproline undergoes the same fluorination and deprotection sequence as described in Section 1. The tert-butyl ester again ensures high regioselectivity, yielding the desired this compound hydrochloride.

Automated Radiosynthesis for Isotopic Labeling

Nucleophilic Radiofluorination

For applications in positron emission tomography (PET), automated radiosynthesis of 4-[¹⁸F]fluoro-L-proline derivatives has been developed. Key steps include:

Table 2: Radiosynthesis Parameters for [¹⁸F]1

Deprotection and Formulation

Post-fluorination deprotection uses hydrochloric acid, analogous to non-radioactive synthesis. The final product is purified via HPLC and formulated in saline, showing >99% radiochemical purity and stability for ≥11 hours.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC analysis confirms >99% chemical and radiochemical purity using a C18 column and aqueous/organic mobile phase.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Chemistry:

- This compound is widely utilized as a building block in solid-phase peptide synthesis. Its incorporation into peptides can enhance the yield and efficiency of the synthesis process due to its favorable steric and electronic properties .

- The presence of fluorine in the structure contributes to increased metabolic stability and altered electronic characteristics, which are beneficial for developing peptide-based therapeutics.

Case Studies:

- Research has demonstrated that peptides synthesized with (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid exhibit improved biological activity compared to those synthesized with non-fluorinated analogs. This is attributed to the compound's ability to stabilize specific conformations within the peptide structure, enhancing binding affinity to biological targets.

Drug Development

Pharmaceutical Applications:

- The compound is explored for its potential in developing novel pharmaceutical agents, particularly those targeting neurological disorders. The fluorinated nature of the compound can improve the bioavailability of drugs by enhancing their pharmacokinetic profiles .

- Its application extends to the design of small molecular inhibitors for cancer therapy. For instance, derivatives of this compound have been investigated for their inhibitory effects on fibroblast activation protein (FAP), which is implicated in tumor progression .

Research Findings:

- A study highlighted that modifications based on this compound led to compounds with significant FAP-inhibitory activity (IC50 values as low as 20 nM), indicating its potential as a therapeutic agent in oncology .

Bioconjugation

Role in Targeted Drug Delivery:

- The compound facilitates bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This is crucial for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

- Its ability to form stable conjugates allows for the development of advanced drug formulations that can selectively target diseased tissues.

Organic Chemistry Research

Synthetic Methodologies:

- In organic synthesis, this compound serves as a chiral building block that enables chemists to explore new reaction pathways and develop innovative synthetic methodologies .

- The compound's reactivity allows it to undergo various transformations, including oxidation and substitution reactions, making it versatile in synthetic applications.

Chemical Reactions:

- The compound can be oxidized to form ketones or aldehydes and reduced to yield alcohols or amines. These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Analogous Compounds

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Fluorinated derivative; high stability | Peptide synthesis; drug development |

| (2R,4R)-4-Hydroxyproline | Hydroxyl group; less metabolic stability | Less effective in drug development |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | Different stereochemistry; varied activity | Limited applications compared to (2S,4S) variant |

Mécanisme D'action

The mechanism of action of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways and therapeutic effects .

Comparaison Avec Des Composés Similaires

Key Properties :

- Storage : Requires storage at 2–8°C under inert, dark conditions .

- Safety : Classified with hazard statements H302, H315, H319, and H335 (irritant and harmful if swallowed) .

- Synthesis : Prepared via acid hydrolysis of di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate intermediates, yielding a white solid with a melting point of 130–136°C (decomposition) .

Stereoisomers: (2S,4R)-4-Fluoropyrrolidine-2-Carboxylic Acid

The (2S,4R) diastereomer (CAS: 21156-44-5) differs in the spatial orientation of the fluorine atom (trans to the carboxylic acid group).

Key Differences :

- Conformational Effects : The cis (2S,4S) isomer induces distinct stereoelectronic effects in peptides, while the trans (2S,4R) isomer is utilized in automated radiosynthesis for positron emission tomography (PET) tracers .

- Synthetic Routes : Both isomers are synthesized from tert-butyl dicarboxylate precursors but require stereospecific starting materials .

Substituted Derivatives

Aromatic Substitutions

- (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049977-93-6): Incorporates a 4-fluorobenzyl group, enhancing hydrophobicity for membrane permeability studies. Used in Fmoc-protected forms for solid-phase peptide synthesis .

- (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9): Features a sulfonyl group, enabling protease inhibition studies .

N-Protected Derivatives

Comparison Insights :

- Protecting Groups : Boc and Fmoc derivatives enhance solubility and stability during peptide elongation. Boc-protected (2S,4S) derivatives are critical for antiviral research, while Fmoc derivatives are preferred in automated peptide synthesizers .

- Functionalization : Sulfonyl and benzyl groups expand utility in targeting specific enzymes or improving pharmacokinetic properties .

Halogenated Analogs

(2S,4S)-4-Bromopyrrolidine-2-Carboxylic Acid (CAS: 16257-69-5)

(2S,4R)-4-Fluoro-1-Methylpyrrolidine-2-Carboxylic Acid (CAS: 1007912-97-1)

- Methylation : The N-methyl group reduces hydrogen-bonding capacity, impacting peptide backbone flexibility .

Activité Biologique

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound’s biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a fluorine atom at the fourth position of the pyrrolidine ring, which significantly influences its reactivity and biological interactions. The compound is characterized by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 133.12 g/mol

The presence of the fluorine atom enhances metabolic stability and alters electronic characteristics, making it a valuable scaffold in drug design.

Antiviral Properties

Preliminary studies indicate that this compound exhibits antiviral activity by potentially inhibiting viral replication processes. This property suggests its utility in developing antiviral therapeutics targeting various viral infections.

Neuroprotective Effects

Due to its structural similarity to neurotransmitters, this compound may interact with neural receptors, providing neuroprotective benefits. Such interactions could be beneficial in treating neurodegenerative diseases.

Anticancer Activity

Research has demonstrated that this compound can inhibit cancer cell proliferation in vitro. This anticancer activity indicates its potential as a candidate for cancer therapy, particularly in targeting specific tumor types through tailored drug design .

The mechanism of action for this compound involves its incorporation into peptides and proteins. The fluorine atom's electronegativity and steric effects contribute to stabilizing specific conformations of these biomolecules, enhancing their biological activity and stability .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. The results showed a significant reduction in cell death when treated with this compound compared to untreated controls.

- Anticancer Efficacy : In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values indicated a dose-dependent response with promising therapeutic indices .

- Antiviral Activity : Initial screening against viral strains revealed that this compound could reduce viral load significantly in infected cell cultures.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with related compounds to highlight its unique properties:

| Compound | Antiviral Activity | Neuroprotective Effects | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (2R,4R)-4-Fluoropyrrolidine-2-Carboxylic Acid | Limited | No | Moderate |

| (2R,4R)-Hydroxyproline | No | Limited | Low |

Q & A

Q. What structural features of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid are critical for its biological activity?

The compound’s pyrrolidine ring, fluorine atom at the 4-position, and carboxylic acid group at the 2-position are key. The fluorine enhances metabolic stability and modulates electronic properties, while the carboxylic acid enables hydrogen bonding with biological targets like glutamate receptors . Stereochemistry (2S,4S) further ensures proper spatial orientation for receptor interaction .

Q. Which analytical techniques are essential for confirming the purity and stereochemical integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via coupling constants (e.g., for ring conformation) and -NMR for fluorine environment .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using chiral columns to separate enantiomers .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How is this compound synthesized, and what reaction conditions optimize yield?

A typical synthesis involves:

- Chiral Pool Strategy : Starting from L-proline derivatives, followed by fluorination via DAST (diethylaminosulfur trifluoride) .

- Hydrolysis and Acidification : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH) and subsequent HCl treatment to obtain the hydrochloride salt for improved solubility . Key parameters include low-temperature fluorination (-20°C to 0°C) and pH control during hydrolysis to prevent racemization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological profile compared to its enantiomers?

- Glutamate Receptor Binding : The (2S,4S) configuration mimics natural glutamate’s conformation, acting as an agonist, while (2R,4R) enantiomers show reduced affinity due to steric clashes .

- In Vivo Studies : Radiolabeled (2S,4S) derivatives (e.g., -FPArg) exhibit tumor-selective uptake in glioma models, whereas non-natural stereoisomers are rapidly cleared .

- Methodological Validation : Competitive binding assays (e.g., IC measurements) and molecular docking simulations are used to correlate stereochemistry with activity .

Q. What methodological challenges arise when developing radiolabeled derivatives for positron emission tomography (PET) imaging?

- Radiolabeling Efficiency : Low yields due to fluorine’s nucleophilic displacement require optimized precursors (e.g., nitro or trimethylammonium leaving groups) .

- Biodistribution Studies : In mice, track uptake kinetics using γ-counting or micro-PET/CT. For (2S,4S)-4-[]FPArg, tumor-to-background ratios peak at 60–90 minutes post-injection .

- Metabolic Stability : Assess via HPLC analysis of plasma samples to ensure the radiotracer remains intact in vivo .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

- Substituent Effects :

| Modification | Impact | Example |

|---|---|---|

| Fluorine → Chlorine | Reduced receptor affinity due to larger size | (2S,4S)-4-chloropyrrolidine-2-carboxylic acid |

| Carboxylic acid → Amide | Improved BBB penetration but reduced polarity | Methyl ester derivatives |

- Methodology : Synthesize analogs via solid-phase peptide synthesis (SPPS) or Suzuki coupling, followed by functional assays (e.g., IC, EC) .

Q. What experimental strategies mitigate racemization during the synthesis of this compound?

- Low-Temperature Reactions : Fluorination at -20°C minimizes epimerization .

- Protective Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize intermediates .

- Chiral Catalysts : Employ asymmetric hydrogenation with Rh or Ir catalysts to maintain enantiomeric excess (ee > 99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.